1-Methyl-2-naphthol
CAS No.: 1076-26-2
Cat. No.: VC20993295
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076-26-2 |
---|---|
Molecular Formula | C11H10O |
Molecular Weight | 158.2 g/mol |
IUPAC Name | 1-methylnaphthalen-2-ol |
Standard InChI | InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 |
Standard InChI Key | BBOCZFGVXFNCTC-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=CC=CC=C12)O |
Canonical SMILES | CC1=C(C=CC2=CC=CC=C12)O |
Introduction
Chemical Identity and Structure
1-Methyl-2-naphthol (CAS No. 1076-26-2) is an aromatic compound belonging to the naphthol family. It has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol . The structure consists of a naphthalene backbone with a hydroxyl (-OH) substituent at the 2-position and a methyl (-CH3) group at the 1-position. This specific arrangement of functional groups confers unique chemical properties to the compound.
Common synonyms for this compound include:
-
1-methylnaphthalen-2-ol
-
1-Methyl-2-Naphthalenol
-
2-Naphthalenol, 1-methyl-
Physical and Chemical Properties
The physical and chemical properties of 1-Methyl-2-naphthol are summarized in Table 1, providing essential information for researchers and industrial applications.
Table 1: Physical and Chemical Properties of 1-Methyl-2-naphthol
The LogP value of 3.17 indicates that 1-Methyl-2-naphthol is relatively lipophilic, suggesting good permeability through biological membranes and moderate water solubility . The high boiling point (304.3°C) and relatively high melting point (112°C) are consistent with its aromatic structure and potential for intermolecular hydrogen bonding through the hydroxyl group .
Spectroscopic Characterization
The spectroscopic properties of 1-Methyl-2-naphthol are essential for structural confirmation and purity assessment. Based on its chemical structure, the compound would exhibit characteristic spectral features:
Table 2: Spectroscopic Characteristics of 1-Methyl-2-naphthol
Comparative Analysis with Related Compounds
Understanding 1-Methyl-2-naphthol in the context of related compounds provides valuable insights into structure-property relationships. Table 3 compares 1-Methyl-2-naphthol with structurally similar compounds.
Table 3: Comparison of 1-Methyl-2-naphthol with Related Compounds
The positional isomerism between 1-Methyl-2-naphthol and 2-Methyl-1-naphthol likely results in different chemical reactivity and physical properties due to the altered electronic distribution . Similarly, the presence of a hydroxyl group in 1-Methyl-2-naphthol distinguishes it from 1-Methylnaphthalene and 2-Methylnaphthalene, conferring greater polarity, hydrogen bonding capability, and different biological interactions .
Toxicological Considerations
While specific toxicological data for 1-Methyl-2-naphthol is limited in the provided sources, information can be inferred from related naphthalene derivatives. The compound carries the hazard code Xi, indicating it is an irritant .
By comparison, methylnaphthalenes have established toxicological profiles:
-
1-Methylnaphthalene has been associated with:
-
2-Methylnaphthalene exhibits:
Due to structural similarities, 1-Methyl-2-naphthol may share some of these toxicological properties, though the hydroxyl group would alter its biological activity and metabolism .
Applications and Industrial Relevance
-
Organic synthesis - serving as a building block for more complex molecules
-
Pharmaceutical research - potential precursor for bioactive compounds
-
Dye and pigment manufacturing - naphthols are commonly used in colorant production
-
Analytical chemistry - as a reference standard or derivatization agent
Recent research indicates that naphthol derivatives similar to 1-Methyl-2-naphthol have been investigated in the context of catalyst development for organic transformations. For example, a study published in 2024 mentioned 1-(benzothiazolylamino)methyl-2-naphthol derivatives in relation to catalytic synthesis of heterocyclic compounds .
1-Methyl-2-naphthol: A Comprehensive Chemical Analysis
1-Methyl-2-naphthol is a substituted naphthol compound characterized by a hydroxyl group at the 2-position and a methyl group at the 1-position of the naphthalene ring system. This comprehensive analysis explores its chemical properties, synthesis methods, applications, and comparative profiles with related compounds based on the most current scientific literature.
Chemical Identity and Structure
1-Methyl-2-naphthol (CAS No. 1076-26-2) is an aromatic compound belonging to the naphthol family. It has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol . The structure consists of a naphthalene backbone with a hydroxyl (-OH) substituent at the 2-position and a methyl (-CH3) group at the 1-position. This specific arrangement of functional groups confers unique chemical properties to the compound.
Common synonyms for this compound include:
-
1-methylnaphthalen-2-ol
-
1-Methyl-2-Naphthalenol
-
2-Naphthalenol, 1-methyl-
Physical and Chemical Properties
The physical and chemical properties of 1-Methyl-2-naphthol are summarized in Table 1, providing essential information for researchers and industrial applications.
Table 1: Physical and Chemical Properties of 1-Methyl-2-naphthol
The LogP value of 3.17 indicates that 1-Methyl-2-naphthol is relatively lipophilic, suggesting good permeability through biological membranes and moderate water solubility . The high boiling point (304.3°C) and relatively high melting point (112°C) are consistent with its aromatic structure and potential for intermolecular hydrogen bonding through the hydroxyl group .
Spectroscopic Characterization
The spectroscopic properties of 1-Methyl-2-naphthol are essential for structural confirmation and purity assessment. Based on its chemical structure, the compound would exhibit characteristic spectral features:
Table 2: Spectroscopic Characteristics of 1-Methyl-2-naphthol
Comparative Analysis with Related Compounds
Understanding 1-Methyl-2-naphthol in the context of related compounds provides valuable insights into structure-property relationships. Table 3 compares 1-Methyl-2-naphthol with structurally similar compounds.
Table 3: Comparison of 1-Methyl-2-naphthol with Related Compounds
The positional isomerism between 1-Methyl-2-naphthol and 2-Methyl-1-naphthol likely results in different chemical reactivity and physical properties due to the altered electronic distribution . Similarly, the presence of a hydroxyl group in 1-Methyl-2-naphthol distinguishes it from 1-Methylnaphthalene and 2-Methylnaphthalene, conferring greater polarity, hydrogen bonding capability, and different biological interactions .
Toxicological Considerations
While specific toxicological data for 1-Methyl-2-naphthol is limited in the provided sources, information can be inferred from related naphthalene derivatives. The compound carries the hazard code Xi, indicating it is an irritant .
By comparison, methylnaphthalenes have established toxicological profiles:
-
1-Methylnaphthalene has been associated with:
-
2-Methylnaphthalene exhibits:
Due to structural similarities, 1-Methyl-2-naphthol may share some of these toxicological properties, though the hydroxyl group would alter its biological activity and metabolism .
Applications and Industrial Relevance
-
Organic synthesis - serving as a building block for more complex molecules
-
Pharmaceutical research - potential precursor for bioactive compounds
-
Dye and pigment manufacturing - naphthols are commonly used in colorant production
-
Analytical chemistry - as a reference standard or derivatization agent
Recent research indicates that naphthol derivatives similar to 1-Methyl-2-naphthol have been investigated in the context of catalyst development for organic transformations. For example, a study published in 2024 mentioned 1-(benzothiazolylamino)methyl-2-naphthol derivatives in relation to catalytic synthesis of heterocyclic compounds .
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